molecular formula C15H16N4O2 B106386 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one CAS No. 224789-20-2

2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Cat. No. B106386
M. Wt: 284.31 g/mol
InChI Key: IJCQPYVFQIZZSO-UHFFFAOYSA-N
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Description

The compound "2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one" is a derivative of imidazo[1,2,4]triazine, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, characterization, and biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions, often starting with readily available precursors. For instance, the synthesis of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines involves competitive inhibition with ATP and demonstrates significant antitumor efficacy in vivo . Similarly, the synthesis of novel organic compound thin films derived from 2-amino-4-(2-hydroxy-3-methoxyphenyl)-4H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is achieved through a one-pot ternary condensation . These methods could potentially be adapted for the synthesis of "2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one."

Molecular Structure Analysis

Characterization techniques such as FT-IR, NMR, XRD, and SEM are commonly used to determine the molecular structure of synthesized compounds . DFT modeling is also employed to optimize the molecular structure and predict vibrational spectra and optical properties . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of related compounds with various nucleophiles has been studied, indicating the potential for forming a variety of derivatives with different biological activities . The compound "2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one" may also undergo similar reactions, which could be explored for the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties, such as antioxidant activity, spectroscopic characteristics, electronic properties, and thermodynamic properties, are crucial for understanding the behavior of these compounds . For example, the Schiff base derived from 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate exhibits good antioxidant activity and promising nonlinear optical properties . These properties could be indicative of the behavior of "2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one."

Scientific Research Applications

Chemical Synthesis and Biological Significance

The compound 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is part of a broader class of compounds known for their diverse biological activities. Triazines, for instance, are known for their extensive biological and pharmacological potential, investigated for treating various pathological conditions like inflammation, cancer, and infections. Notably, triazine derivatives are part of a research focus due to their range of antimicrobial, anticancer, and other bioactivities, making them a core moiety for developing future drugs (Dubey et al., 2022), (Verma et al., 2019). Additionally, the synthesis of 1,2,3-triazines and their benzo- and heterofused derivatives, which exhibit antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties, has been highlighted in the literature for their antitumor activity and potential as scaffolds for antitumor compound development (Cascioferro et al., 2017).

Patent Review and Technological Advancements

A comprehensive review covering the patents of various triazole families, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, reveals the significant interest in these compounds due to their broad range of biological activities. This review underscores the technological advancements and therapeutic potential of these triazole derivatives in addressing various health conditions and diseases (Ferreira et al., 2013).

Eco-Friendly Synthesis Approaches

Recent research also sheds light on eco-friendly synthesis methods for 1,2,4-triazine derivatives, demonstrating the scientific community's commitment to sustainable and environmentally responsible research practices (Rani & Kumari, 2020).

properties

IUPAC Name

2-(2-ethoxyphenyl)-5,7-dimethyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-4-21-12-8-6-5-7-11(12)14-17-15(20)13-9(2)16-10(3)19(13)18-14/h5-8H,4H2,1-3H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCQPYVFQIZZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NC(=C3C(=O)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one

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